molecular formula C24H29NO3 B11273584 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-methylpiperidin-1-yl)methanone

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11273584
M. Wt: 379.5 g/mol
InChI Key: NDECFKDSBVZHEW-UHFFFAOYSA-N
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Description

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-methylpiperidine is a complex organic compound that features a benzofuran moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-methylpiperidine typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The piperidine ring is then introduced through a series of nucleophilic substitution reactions, often using reagents like piperidine and benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-methylpiperidine is unique due to its combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H29NO3/c1-17-11-13-25(14-12-17)23(26)19-9-7-18(8-10-19)16-27-21-6-4-5-20-15-24(2,3)28-22(20)21/h4-10,17H,11-16H2,1-3H3

InChI Key

NDECFKDSBVZHEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C

Origin of Product

United States

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